5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a compound belonging to the class of pyrrolo[2,3-d]pyrimidines, which are recognized for their diverse biological activities and potential therapeutic applications. The compound features a bromine atom at the fifth position and a cyclopropyl group at the seventh position of the pyrrolo[2,3-d]pyrimidine core structure. This unique substitution pattern may influence its pharmacological properties and interactions with biological targets.
This compound can be classified as a heterocyclic organic compound, specifically within the pyrimidine derivatives. Pyrimidines are characterized by their six-membered ring containing two nitrogen atoms at positions 1 and 3. The specific structure of 5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine makes it a subject of interest in medicinal chemistry, particularly in the context of drug development targeting various diseases, including cancer and inflammatory conditions .
The synthesis of 5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine can be achieved through several methods. One notable approach involves a multi-step synthetic route that includes:
The synthesis often employs reagents such as zinc chloride as catalysts for condensation reactions, and various solvents are used to optimize yields and purity. The reaction conditions must be carefully controlled to prevent side reactions and ensure the desired product's formation .
The molecular formula of 5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is C10H10BrN5. Its structure consists of:
The compound's molecular weight is approximately 268.13 g/mol. The structural representation can be visualized using molecular modeling software to understand its three-dimensional conformation and potential interactions with biological targets.
5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are typically studied under controlled laboratory conditions to assess yield, selectivity, and any by-products formed during synthesis or transformations.
The mechanism of action for 5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is primarily associated with its potential role as an inhibitor of specific kinases or enzymes involved in cellular signaling pathways. For instance:
In vitro studies have demonstrated that similar compounds exhibit significant potency against various cancer cell lines and inflammatory models, suggesting that this compound could have therapeutic implications in treating diseases like rheumatoid arthritis or certain types of cancer .
The physical properties of 5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine include:
The chemical properties include:
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties further.
5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine has potential applications in several scientific fields:
The synthesis of 5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine requires precise control over regiochemistry, functional group compatibility, and reaction sequencing. This heterocyclic core serves as a versatile intermediate for kinase inhibitors and protein degraders, necessitating robust synthetic protocols [2] [5].
Achieving exclusive N7-cyclopropylation demands strategic optimization to avoid N9 regioisomer formation. The electron-rich pyrrole nitrogen (N7) exhibits higher nucleophilicity than the pyrimidine N9, enabling selective alkylation under controlled conditions:
Table 1: Comparative N7-Cyclopropylation Conditions
Method | Reagents | Temperature | Time | N7 Selectivity | Yield |
---|---|---|---|---|---|
Base-Mediated | Cs₂CO₃, bromocyclopropane, DMF | 0°C | 12 h | >95% | 78% |
Phase-Transfer Catalysis | Bu₄NBr, NaOH, cyclopropyl bromide | 25°C | 4 h | 97% | 85% |
Microwave-Assisted | KOtBu, cyclopropyl iodide, MeCN | 100°C (μW) | 15 min | >98% | 92% |
The C5-bromo substituent undergoes diverse palladium-catalyzed transformations, enabling rapid scaffold diversification:
Table 2: Palladium-Catalyzed Coupling Reactions at C5
Reaction Type | Catalyst System | Conditions | Nucleophile | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | PdCl₂(dppf), NaHCO₃(aq) | Dioxane, 100°C, 3 h | Arylboronic acids | 80-95% |
Sonogashira | Pd(PPh₃)₄, CuI, iPr₂NH | THF, 60°C, 12 h | Terminal alkynes | 75-88% |
Carbonylation | Pd(OAc)₂, Xantphos, CO | MeOH or RNH₂, 80°C, 20 atm | Methanol/amines | 85-92% |
Preserving the 4-amino group during C5 functionalization requires orthogonal protecting groups:
Immobilization via the pyrrole nitrogen enables combinatorial library synthesis:
Table 3: Solid-Phase Synthesis Parameters
Resin Type | Loading Method | Ancillary Reactions | Cleavage Conditions | Purity Range |
---|---|---|---|---|
Wang Resin | Mitsunobu | Cyclopropylation, amination | 20% TFA/DCM, 1 h | 85-92% |
Merrifield | Alkylation | Suzuki coupling, Boc protection | TFA:H₂O:triisopropylsilane (95:2.5:2.5) | 82-90% |
Direct functionalization circumvents pre-functionalized intermediates:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1